(4-Fluoro-3-(piperidin-4-yl)phenyl)boronic acid
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Overview
Description
(4-Fluoro-3-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-(piperidin-4-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The fluoro and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.
Scientific Research Applications
(4-Fluoro-3-(piperidin-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Fluoro-3-(piperidin-4-yl)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The fluoro and piperidinyl groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the piperidinyl group.
3-Fluoro-4-propoxyphenylboronic acid: Contains a propoxy group instead of a piperidinyl group.
Uniqueness
(4-Fluoro-3-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a fluoro group and a piperidinyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a versatile reagent in various chemical and biological applications.
Properties
Molecular Formula |
C11H15BFNO2 |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
(4-fluoro-3-piperidin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BFNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2 |
InChI Key |
VJBABMSHFPUGIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C2CCNCC2)(O)O |
Origin of Product |
United States |
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